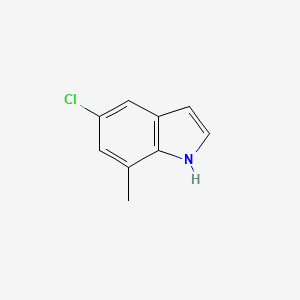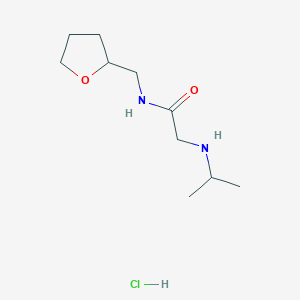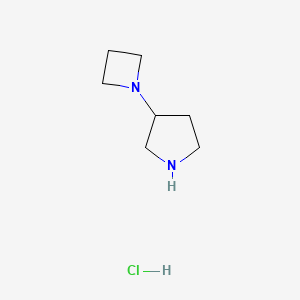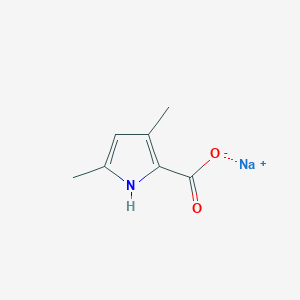
2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride
Vue d'ensemble
Description
2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride, also known as SKF-82958, is a selective dopamine D1 receptor agonist that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 247.7 g/mol. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Mécanisme D'action
The mechanism of action of 2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride is believed to involve the activation of dopamine D1 receptors in the brain. By stimulating these receptors, this compound increases the release of dopamine, a neurotransmitter that is involved in the regulation of mood, movement, and motivation.
Biochemical and physiological effects:
In addition to its therapeutic effects, this compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the expression of c-Fos, a protein that is involved in the regulation of gene expression in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride in lab experiments is its specificity for dopamine D1 receptors. This allows researchers to selectively activate these receptors without affecting other dopamine receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for research on 2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride. One area of interest is the development of novel therapeutic applications for this compound, particularly in the treatment of neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on neuronal function and behavior. Finally, there is a need for further research on the safety and toxicity of this compound, particularly with regard to its potential for long-term use in humans.
Applications De Recherche Scientifique
2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride has been extensively studied for its potential therapeutic applications. In Parkinson's disease, this compound has been shown to improve motor function and reduce the incidence of dyskinesia. In schizophrenia, it has been shown to improve cognitive function and reduce negative symptoms. In drug addiction, it has been shown to reduce drug-seeking behavior and prevent relapse.
Propriétés
IUPAC Name |
2-(3-aminopropyl)isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-7-3-8-14-9-6-10-4-1-2-5-11(10)12(14)15;/h1-2,4-6,9H,3,7-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXIDSBMCIXSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696800 | |
| Record name | 2-(3-Aminopropyl)isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857808-68-5 | |
| Record name | 2-(3-Aminopropyl)isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)
![7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1503347.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)




![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)
![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)
![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)


